2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid
Description
2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid is a naphthalimide-derived compound characterized by a benzoic acid moiety linked to a 1,8-naphthalimide core. The 1,8-naphthalimide scaffold is known for its planar aromatic structure, which facilitates π-π stacking interactions and enhances luminescent properties . This compound has been studied extensively for its diverse applications, including antitumor activity, fluorescence sensing, and enzyme inhibition. For instance, its organotin(IV) carboxylate derivatives exhibit potent antitumor activity against human cancer cell lines , while its derivatives also serve as fluorescent probes for metal cations and nanoparticles .
The compound’s IUPAC name is 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid, with a molecular formula C₁₉H₁₁NO₄ and a molecular weight of 317.3 g/mol. Its structure enables strong intermolecular interactions, as evidenced by crystallographic studies of related derivatives, such as methyl esters and propanoic acid analogs .
Properties
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO4/c21-17-13-8-3-5-11-6-4-9-14(16(11)13)18(22)20(17)15-10-2-1-7-12(15)19(23)24/h1-10H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTNAGBPVPAWSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642444 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56813-55-9 | |
| Record name | 2-(1,3-DIOXO-1H,3H-BENZO(DE)ISOQUINOLIN-2-YL)-BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out in a solvent such as acetic acid or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Oxidation Reactions
The benzo[de]isoquinoline core undergoes oxidation at the dioxo groups. For example:
-
Quinone formation : Oxidation with chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) converts the dioxo groups into quinone structures, altering electronic properties .
Reduction Reactions
-
Dihydroxy derivatives : Sodium borohydride (NaBH₄) reduces the dioxo groups to hydroxyl groups, forming 2-(1,3-dihydroxy-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid .
Substitution Reactions
Electrophilic aromatic substitution occurs at the electron-rich benzoic acid moiety:
-
Sulfamoylation : Reacts with sulfonyl chlorides (e.g., 3-oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylic acid 1,1-dioxide) under basic conditions (K₂CO₃/DMF), yielding sulfamoyl derivatives .
Key Reactions and Products
Biological Activity via Chemical Modifications
Modifications to the benzoic acid or isoquinoline moieties significantly impact pharmacological properties:
LPA₂ Receptor Agonist Activity
| Compound | EC₅₀ (μM) | Efficacy (% vs LPA 18:1) |
|---|---|---|
| 8b | 0.05 | 100 |
| 8c | 0.06 | 104 |
| 11d | 5.06 × 10⁻⁶ | 124 |
-
Structure-Activity Relationship (SAR) :
Industrial and Synthetic Relevance
-
Scalable synthesis : Utilizes continuous flow reactors for high-yield production (~85%) .
-
Purification : Automated chromatography ensures >98% purity for pharmaceutical applications .
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light generates radical intermediates, leading to ring-opening products.
-
Hydrolytic stability : Stable in acidic conditions (pH 2–6) but degrades rapidly under alkaline conditions (pH > 9) .
This compound’s versatility in organic synthesis and bioactivity underscores its importance in medicinal chemistry and materials science. Experimental protocols and receptor-binding data are critical for optimizing its applications.
Scientific Research Applications
Molecular Formula
- C : 19
- H : 11
- N : 1
- O : 4
Structural Information
The compound features a complex structure characterized by a fused isoquinoline system with dioxo substituents. Its structural formula can be represented as:
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 318.07610 | 170.3 |
| [M+Na]+ | 340.05804 | 186.2 |
| [M-H]- | 316.06154 | 173.9 |
Medicinal Chemistry
-
Aldose Reductase Inhibition :
Alrestatin has been identified as an aldose reductase inhibitor, which is crucial for managing secondary complications of diabetes, such as diabetic neuropathy and retinopathy. Research indicates that it may help mitigate oxidative stress related to hyperglycemia by inhibiting the conversion of glucose to sorbitol . -
Anti-Cancer Potential :
Preliminary studies suggest that compounds related to alrestatin exhibit anti-cancer properties by inducing apoptosis in certain cancer cell lines. The mechanism appears to involve the modulation of cellular signaling pathways that regulate cell survival and death .
Synthesis and Characterization
The synthesis of alrestatin involves the reaction of specific precursors under controlled conditions to yield high-purity products suitable for biological testing. The crystal structure analysis has provided insights into the molecular interactions and stability of the compound, which are critical for understanding its biological activity .
Case Studies
-
Diabetes Treatment :
A clinical study focused on the efficacy of alrestatin in reducing complications associated with diabetes showed promising results, although further research is needed to address safety concerns that led to its withdrawal from the market . -
Cancer Research :
Another study evaluated the effects of alrestatin on various cancer cell lines, revealing its potential to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 8.0909(6) |
| b (Å) | 24.4463(18) |
| c (Å) | 12.6980(10) |
| Volume (ų) | 2494.9(3) |
Bond Lengths in Alrestatin
| Bond | Length (Å) |
|---|---|
| C14=O3 | 1.181(2) |
| N1–C11 | 1.391–1.460 |
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation. This property makes it useful for imaging and diagnostic applications. Additionally, its ability to undergo various chemical reactions allows it to interact with different cellular components, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Findings:
Side Chain Modifications: The acetic acid derivative (Alrestatin) was developed as an aldose reductase inhibitor but was withdrawn due to adverse effects . In contrast, the benzoic acid core in the parent compound provides enhanced rigidity, improving binding affinity in receptor-targeted applications (e.g., LPA₂ agonists with subnanomolar EC₅₀ values) . Sulfamoyl-butyl substituents (e.g., in compound 11d) increase hydrophilicity and binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol for non-sulfamoyl analogs) .
Fluorescence Properties: Derivatives with piperidinyl groups (e.g., compound 4 in ) exhibit blue-green fluorescence (λₑₘ = 500 nm) and are used as molecular probes for ZnO nanoparticles. Morpholino-substituted analogs (e.g., 4-(2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2-yl)ethyl)benzoic acid) show strong fluorescence for HDAC6 imaging .
Anticancer and Enzyme Inhibition: N-Phenylacetamide derivatives demonstrate selective inhibition of 15-LOX-1, a key enzyme in cancer progression, with IC₅₀ values comparable to reference drugs . Organotin(IV) carboxylates derived from the parent compound exhibit IC₅₀ values of 0.5–5.0 µM against HeLa and MCF-7 cell lines .
Physicochemical and Crystallographic Comparisons
Table 2: Crystallographic and Physical Properties
| Compound Name | Space Group | Unit Cell Parameters (Å, °) | Melting Point (°C) | Solubility |
|---|---|---|---|---|
| 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2-yl)benzoic acid | N/A | N/A | >250 (decomposes) | DMSO, DMF |
| Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2-yl)propanoate | P21/c | a = 9.930, b = 6.9807, c = 18.954, β = 93.08 | 190–192 | Chloroform |
| Alrestatin methyl ester | P21/c | a = 10.231, b = 7.012, c = 19.231, β = 92.5 | 190–192 | Methanol, Ethanol |
- Crystallographic Insights: The propanoic acid derivative crystallizes in the monoclinic P21/c space group with a β angle of 93.08°, indicating slight lattice distortion compared to methyl ester analogs . Alrestatin methyl ester exhibits similar packing patterns but with a shorter a-axis (10.231 Å vs. 9.930 Å for the propanoate), suggesting tighter intermolecular stacking .
Biological Activity
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid, also known as a benzo[de]isoquinoline derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, including dioxo and benzoic acid functionalities, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound includes a benzoic acid moiety linked to a benzo[de]isoquinoline core, which is significant for its chemical reactivity and biological interactions.
The mechanism of action for this compound involves several pathways:
- Redox Reactions : The dioxo groups can participate in redox reactions, influencing cellular processes.
- Interaction with Biological Macromolecules : The aromatic structure allows for strong π-π interactions with proteins and nucleic acids, potentially affecting their function.
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as aldose reductase, which is critical in diabetic complications .
Antimicrobial Properties
Research has indicated that derivatives of benzo[de]isoquinoline exhibit antimicrobial activity. For instance, studies have shown that certain isoquinoline derivatives can inhibit the growth of various bacterial strains. The specific antimicrobial efficacy of this compound remains to be fully elucidated but suggests potential in drug development against resistant strains.
Anticancer Activity
Several studies have explored the anticancer properties of benzo[de]isoquinoline derivatives. The compound's ability to induce apoptosis in cancer cells has been documented. For example, derivatives have been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .
Study on Aldose Reductase Inhibition
Alrestatin (a derivative related to the compound ) was investigated for its role as an aldose reductase inhibitor. It was developed for treating secondary complications in diabetes but was withdrawn due to adverse effects. This study highlights the potential therapeutic applications and risks associated with compounds similar to this compound .
Antimicrobial Efficacy Assessment
A comparative study assessed the antimicrobial efficacy of various isoquinoline derivatives against Mycobacterium tuberculosis. The results indicated that certain structural modifications could enhance activity against resistant strains. This suggests that further exploration of this compound could lead to valuable insights into its potential as an antimicrobial agent .
Research Findings Summary Table
Q & A
Q. What are the optimal synthetic routes for 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves functionalizing the 1,8-naphthalimide core. For example, one approach uses 1,8-naphthalic anhydride as a precursor, reacting it with hydroxylamine derivatives under controlled temperatures (e.g., 100°C for 10 hours) to form intermediates, followed by acid hydrolysis and coupling with benzoic acid derivatives . Optimization strategies include adjusting solvent polarity (e.g., using pyridine or dichloromethane), reaction time (2–10 hours), and temperature (10–115°C) to maximize yields. Monitoring reaction progress via TLC or HPLC is critical for identifying intermediate stages .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Key characterization methods include:
- X-ray crystallography : Determines crystal packing and confirms stereochemistry (e.g., monoclinic P21/c space group with unit cell parameters a = 9.930 Å, b = 6.9807 Å, c = 18.954 Å) .
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions, particularly the benzoic acid moiety and naphthalimide backbone .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 364.1) and purity (≥98%) .
Q. What are the primary biological screening assays for this compound?
Initial screens focus on receptor selectivity and cytotoxicity:
- LPA2 receptor agonism : Measure EC50 values using calcium flux assays in transfected HEK293 cells (e.g., EC50 = 3.3 μM) .
- Apoptosis inhibition : Assess caspase-3/7/8/9 activity in cell lines exposed to pro-apoptotic stimuli .
- Cytotoxicity profiling : Use MTT assays across diverse cell types to identify off-target effects .
Advanced Research Questions
Q. How does molecular modeling explain the enhanced binding affinity of derivatives like sulfamoyl benzoic acid analogues?
Docking studies (e.g., using AutoDock Vina) reveal that replacing sulfur with a sulfamoyl group increases hydrogen bonding with the LPA2 receptor’s Arg3.28 and Lys4.60 residues. This modification improves binding energy from −7.94 kcal/mol to −8.53 kcal/mol, correlating with higher potency (EC50 shift from 10 μM to subnanomolar ranges) . Free energy perturbation (FEP) calculations further validate these interactions .
Q. What spectroscopic techniques elucidate its photophysical properties in material science applications?
- Two-photon absorption (TPA) : In nonpolar solvents, the compound exhibits TPA cross-sections of ~50 GM at 800 nm, making it suitable for imaging ZnO nanoparticles .
- Time-resolved fluorescence : Dual fluorescence lifetimes (0.2–0.3 ns and 6 ns) in polar solvents indicate solvent-dependent ionization and surface interactions .
- UV-Vis/fluorescence titration : Monitor bathochromic shifts (Δλ = 40 nm) upon metal ion binding (e.g., Fe³⁺ or Cd²⁺) for sensor applications .
Q. How can crystal engineering improve its pharmacokinetic properties?
Co-crystallization with coformers (e.g., methyl groups) enhances solubility and bioavailability. For instance, methyl ester derivatives show improved logP values (from 2.1 to 1.8) and reduced renal toxicity, as demonstrated in murine models . Synchrotron-based PXRD and Hirshfeld surface analysis guide polymorph selection for stability .
Q. What role does this compound play in studying lysosomal pH gradients and autophagy pathways?
As a pH-sensitive probe (pKa ~4.5), it fluoresces in acidic organelles (pH 3–6) via PET/ICT mechanisms. Live-cell imaging in HeLa cells reveals dynamic lysosomal pH changes during autophagy, validated by colocalization with LysoTracker Red . Dose-dependent REDD1 induction (EC50 = 15 μM) further links it to mTORC1 inhibition and NETosis in inflammatory models .
Methodological Considerations
Q. How to resolve contradictions in reported biological activities across studies?
- Assay standardization : Discrepancies in EC50 values (e.g., 3.3 μM vs. 10 μM) may arise from cell line variability (HEK293 vs. primary neutrophils). Use isogenic cell lines and internal controls (e.g., LPA as a positive control) .
- Metabolite interference : LC-MS/MS quantifies active metabolites (e.g., hydrolyzed esters) that may contribute to observed effects .
Q. What strategies mitigate aggregation-induced quenching in fluorescence applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
